4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
The compound is likely to be a derivative of imidazopyridine, which is a class of compounds known to play a crucial role in numerous disease conditions . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cells .
Molecular Structure Analysis
The compound contains an imidazole ring fused with a pyridine moiety, which is a common structure in imidazopyridines . It also has a fluorophenyl group attached, which could influence its properties and interactions.Scientific Research Applications
Synthesis and Structural Studies
- Derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, including cyclic hydantoin derivatives, have been synthesized through the Pictet-Spengler reaction, contributing to the chemical understanding of this compound (Klutchko et al., 1991).
- Synthesis and structure-activity relationships of novel 4-(4'-fluorophenyl)imidazoles as selective kinase inhibitors have been explored, highlighting the compound's potential in medicinal chemistry (Seerden et al., 2014).
Medicinal Chemistry and Drug Development
- The compound is involved in the synthesis of imidazo[4,5-d]pyridines from substituted imidazoles and acyl or sulfonyl acetonitrile, contributing to the development of various biologically active compounds (Zaki & Proença, 2007).
- Antiviral properties of substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines against hepatitis C virus have been identified, demonstrating the compound's relevance in antiviral research (Puerstinger et al., 2007).
Imaging and Diagnostics
- The compound's derivatives have been used in the synthesis of fluorinated imidazo[1,2-a]pyridine derivatives for imaging β-amyloid in Alzheimer’s disease, showing its application in diagnostic imaging (Zeng et al., 2006).
Photophysical and Material Science Applications
- Imidazo[1,5-a]pyridine-based fluorophores, including derivatives of this compound, have been investigated for their photophysical properties, indicating potential applications in sensor technologies and optoelectronics (Renno et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound “4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid” are currently unknown. This compound is structurally similar to other imidazo[4,5-c]pyridine derivatives, which have been shown to interact with various targets such as IKK-ɛ and TBK1 . These targets play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
For instance, it might bind to the active site of its target proteins, leading to changes in their conformation and activity .
Biochemical Pathways
Given its potential interaction with ikk-ɛ and tbk1, it may influence the nf-kappab signaling pathway . This pathway plays a critical role in immune and inflammatory responses, cell growth, and survival.
Result of Action
If it does indeed interact with ikk-ɛ and tbk1, it could potentially modulate the activity of the nf-kappab pathway . This could result in changes in gene expression, affecting processes such as inflammation, immune response, cell proliferation, and apoptosis.
Properties
IUPAC Name |
4-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXDARVRKCNAKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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